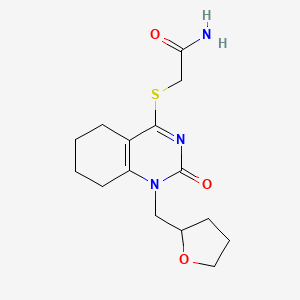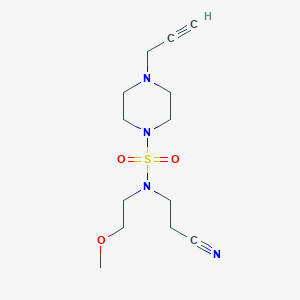
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine that has been used in various scientific research applications. DMCPA has a unique structure that makes it a valuable tool for studying the biochemical and physiological effects of chiral amines.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is not well understood. However, it is believed that (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine interacts with chiral receptors in the body, leading to the activation or inhibition of various physiological processes. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been shown to have both agonist and antagonist effects on various receptors, including dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect neurotransmitter release, receptor activation, and second messenger signaling. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has also been shown to affect various physiological processes, including blood pressure regulation, heart rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in lab experiments is its chiral nature. This allows researchers to study the effects of chiral amines on various physiological processes. However, (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has some limitations, including its relatively low potency and its potential toxicity at high doses.
Direcciones Futuras
There are many future directions for research involving (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine. One area of research could focus on the development of more potent and selective (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine analogs. Another area of research could focus on the use of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in the treatment of various diseases, including neurological disorders and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine and its effects on various physiological processes.
Métodos De Síntesis
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including asymmetric hydrogenation of the corresponding ketone, asymmetric transfer hydrogenation of the corresponding ketone, and asymmetric reduction of the corresponding imine. One of the most commonly used methods for synthesizing (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is the asymmetric hydrogenation of the corresponding ketone using chiral rhodium catalysts.
Aplicaciones Científicas De Investigación
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been widely used in scientific research as a chiral amine. It has been used as a chiral auxiliary in asymmetric synthesis, as a chiral selector in chromatography, and as a ligand in asymmetric catalysis. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has also been used in the synthesis of chiral drugs and in the study of the biochemical and physiological effects of chiral amines.
Propiedades
IUPAC Name |
(2S)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



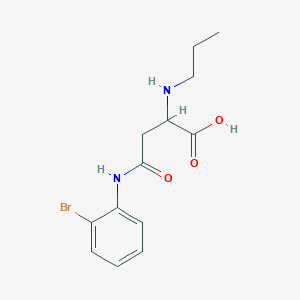
![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
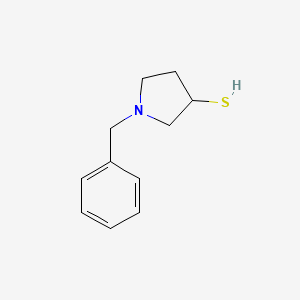
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[(1Z)-5-fluoro-1-[(4-methanesulfinylphenyl)methylidene]-2-methyl-1H-inden-3-yl]acetamide](/img/structure/B2671578.png)
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2671579.png)
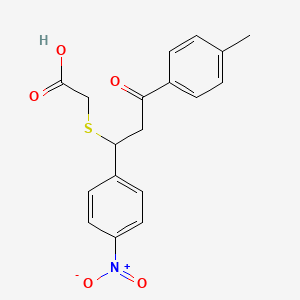


![N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2671584.png)
